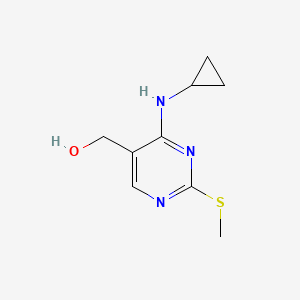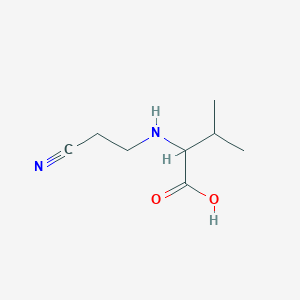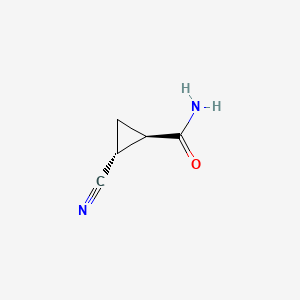
4-(cyclobutylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclobutylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclobutylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, various functional groups are introduced through nucleophilic substitution or other reactions.
Introduction of the Indazole Moiety: The indazole ring can be attached via a coupling reaction, such as Suzuki or Stille coupling.
Cyclobutylamine Addition: The cyclobutylamine group is introduced through an amination reaction, often using reagents like EDCI or DCC to facilitate the coupling.
Final Carboxamide Formation: The carboxamide group is typically formed through an amidation reaction, using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyrimidine or indazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(cyclobutylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(cyclobutylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide: can be compared with other pyrimidine derivatives, such as:
Uniqueness
- Structural Features : The presence of the cyclobutylamino group may confer unique steric and electronic properties.
- Biological Activity : Differences in biological activity compared to similar compounds, potentially leading to unique therapeutic applications.
Propriétés
Formule moléculaire |
C16H17N7O |
|---|---|
Poids moléculaire |
323.35 g/mol |
Nom IUPAC |
4-(cyclobutylamino)-2-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H17N7O/c17-14(24)12-8-18-16(22-15(12)20-10-2-1-3-10)21-11-5-4-9-7-19-23-13(9)6-11/h4-8,10H,1-3H2,(H2,17,24)(H,19,23)(H2,18,20,21,22) |
Clé InChI |
ZWHJOMMMCWGZFI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(C=C3)C=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)






![Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride](/img/structure/B13892880.png)



![Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-](/img/structure/B13892904.png)


